molecular formula C17H15NO6 B11942565 2-Ethoxy-1-(3-nitrophenyl)-2-oxoethyl benzoate CAS No. 6329-95-9

2-Ethoxy-1-(3-nitrophenyl)-2-oxoethyl benzoate

Cat. No.: B11942565
CAS No.: 6329-95-9
M. Wt: 329.30 g/mol
InChI Key: ZZNZQUPMZTXGNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-1-(3-nitrophenyl)-2-oxoethyl benzoate is an organic compound with a complex structure, featuring both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-(3-nitrophenyl)-2-oxoethyl benzoate typically involves the esterification of 3-nitrophenylacetic acid with benzoic acid derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-(3-nitrophenyl)-2-oxoethyl benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol using acidic or basic hydrolysis.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Reduction: 2-Ethoxy-1-(3-aminophenyl)-2-oxoethyl benzoate.

    Hydrolysis: 3-Nitrophenylacetic acid and benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Ethoxy-1-(3-nitrophenyl)-2-oxoethyl benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-(3-nitrophenyl)-2-oxoethyl benzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins or nucleic acids, leading to changes in their function. The ester group can be hydrolyzed to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-1-methylethyl acetate
  • 2-Chloro-1-methoxy-4-nitrobenzene
  • 4-Nitroanisole

Uniqueness

2-Ethoxy-1-(3-nitrophenyl)-2-oxoethyl benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

CAS No.

6329-95-9

Molecular Formula

C17H15NO6

Molecular Weight

329.30 g/mol

IUPAC Name

[2-ethoxy-1-(3-nitrophenyl)-2-oxoethyl] benzoate

InChI

InChI=1S/C17H15NO6/c1-2-23-17(20)15(13-9-6-10-14(11-13)18(21)22)24-16(19)12-7-4-3-5-8-12/h3-11,15H,2H2,1H3

InChI Key

ZZNZQUPMZTXGNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)[N+](=O)[O-])OC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.